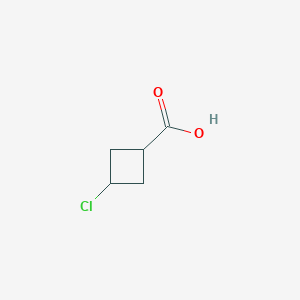

3-Chlorocyclobutanecarboxylic acid

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

3-chlorocyclobutane-1-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H7ClO2/c6-4-1-3(2-4)5(7)8/h3-4H,1-2H2,(H,7,8) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UJPLLCVUUMDULO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CC1Cl)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H7ClO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80550391 | |

| Record name | 3-Chlorocyclobutane-1-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80550391 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

134.56 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

35207-71-7 | |

| Record name | 3-Chlorocyclobutane-1-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80550391 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-chlorocyclobutane-1-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

The Synthesis of 3-Chlorocyclobutanecarboxylic Acid: A Comprehensive Technical Guide for Researchers and Drug Development Professionals

Abstract

3-Chlorocyclobutanecarboxylic acid is a pivotal building block in modern organic synthesis, finding extensive application in the development of novel therapeutics and advanced materials. Its rigid, four-membered ring structure, adorned with two key functional groups, offers a unique scaffold for the design of complex molecules with tailored properties. This in-depth technical guide provides a comprehensive overview of the synthetic strategies for accessing this compound, with a focus on the underlying principles, experimental protocols, and practical considerations for researchers in the pharmaceutical and chemical industries. We will delve into the established free-radical chlorination route, explore potential alternative strategies for constructing the cyclobutane core, and discuss the significance of this molecule in contemporary drug discovery.

Introduction: The Strategic Importance of the Cyclobutane Motif

The cyclobutane ring, once considered a synthetic curiosity due to its inherent ring strain, has emerged as a valuable structural motif in medicinal chemistry.[1][2] Its unique puckered conformation and the spatial orientation of its substituents provide a rigid framework that can enhance binding affinity to biological targets, improve metabolic stability, and fine-tune pharmacokinetic profiles.[3] Consequently, cyclobutane-containing compounds are increasingly prevalent in drug discovery pipelines.[4][5] this compound, with its strategically placed chloro and carboxylic acid functionalities, serves as a versatile precursor for a diverse array of more complex cyclobutane derivatives. The carboxylic acid moiety allows for straightforward amide bond formation and other derivatizations, while the chloro group can be displaced or participate in various coupling reactions.

Established Synthetic Route: Free-Radical Chlorination of 1,1-Cyclobutanedicarboxylic Acid

The most reliable and widely employed method for the synthesis of this compound is the free-radical chlorination of 1,1-cyclobutanedicarboxylic acid, followed by in-situ decarboxylation.[6][7] This one-step procedure, detailed in Organic Syntheses, offers a high-yield pathway to a compound that is otherwise challenging to prepare.[6]

Reaction Mechanism and Rationale

The reaction proceeds via a free-radical chain mechanism initiated by the thermal decomposition of benzoyl peroxide. The resulting radicals abstract a hydrogen atom from the C3 position of 1,1-cyclobutanedicarboxylic acid, leading to the formation of a cyclobutyl radical. This radical then reacts with sulfuryl chloride to yield the chlorinated product and a sulfonyl chloride radical, which propagates the chain. The subsequent decarboxylation is driven by heat, resulting in the formation of this compound. The selectivity for the C3 position is a notable feature of this reaction on the cyclobutane ring system.[6]

Figure 1: Mechanism of free-radical chlorination and decarboxylation.

Detailed Experimental Protocol

This protocol is adapted from Organic Syntheses, Coll. Vol. 6, p.271 (1988); Vol. 51, p.73 (1971).[6]

Materials:

| Reagent | Molar Mass ( g/mol ) | Amount (mol) | Volume/Mass |

| 1,1-Cyclobutanedicarboxylic Acid | 144.12 | 1.20 | 172.8 g |

| Benzene | 78.11 | - | 1500 mL |

| Sulfuryl Chloride | 134.97 | 1.26 | 170 g (102 mL) |

| Benzoyl Peroxide | 242.23 | - | 4.0 g |

Procedure:

-

A 2-liter, three-necked, round-bottomed flask equipped with a mechanical stirrer is charged with 172.8 g (1.20 moles) of 1,1-cyclobutanedicarboxylic acid and 1500 mL of benzene.

-

The mixture is heated to reflux with stirring, and approximately 200 mL of the benzene-water azeotrope is removed by distillation to ensure anhydrous conditions.

-

The flask is then fitted with an addition funnel and a reflux condenser.

-

While maintaining reflux and stirring, 170 g (102 mL, 1.26 moles) of sulfuryl chloride is added from the funnel over a 40-minute period. Simultaneously, 4.0 g of benzoyl peroxide is added in small portions through the condenser.

-

After the addition is complete, the reaction mixture is heated at reflux for an additional 22 hours.

-

The benzene is removed by distillation.

-

The residue is heated to 190–210 °C for 45 minutes to effect decarboxylation.

-

The resulting black residue is distilled under reduced pressure to yield 65–79 g (40–49%) of a mixture of cis- and trans-3-chlorocyclobutanecarboxylic acid as a light yellow liquid (b.p. 131–137 °C at 15 mmHg).[6]

Safety Precautions: This reaction should be performed in a well-ventilated fume hood as it evolves hydrogen chloride and sulfur dioxide gas. Benzene is a known carcinogen and should be handled with appropriate personal protective equipment.[6]

Synthesis of the Starting Material: 1,1-Cyclobutanedicarboxylic Acid

A reliable supply of the starting material is crucial. 1,1-Cyclobutanedicarboxylic acid can be synthesized from diethyl malonate and 1,3-dibromopropane.[8]

Figure 2: Synthesis of 1,1-cyclobutanedicarboxylic acid.

Alternative Strategies for Cyclobutane Ring Construction

While the free-radical chlorination method is robust, exploring alternative synthetic strategies for constructing the cyclobutane core can offer advantages in terms of stereocontrol and functional group tolerance.

[2+2] Photocycloaddition

[2+2] Photocycloaddition reactions are a powerful tool for the synthesis of cyclobutane rings.[9][10] This approach involves the light-induced reaction of two alkene-containing molecules to form a four-membered ring. While a direct photochemical synthesis of this compound is not well-documented, one could envision a strategy involving the photocycloaddition of a suitable chlorinated alkene with an alkene bearing a carboxylic acid precursor, followed by functional group manipulation. The regioselectivity and stereoselectivity of these reactions can often be controlled by the choice of substrates, sensitizers, and reaction conditions.[11][12]

Figure 3: General concept for a [2+2] photocycloaddition approach.

Ring-Closing Metathesis (RCM)

Ring-closing metathesis (RCM) has revolutionized the synthesis of cyclic compounds, including cyclobutenes, which can be subsequently functionalized to saturated cyclobutanes.[13][14] This method utilizes transition metal catalysts, such as Grubbs' or Schrock's catalysts, to form a cyclic alkene from a diene precursor. A potential RCM strategy for a 3-chlorocyclobutane derivative would involve the synthesis of a diene containing a chlorine atom and a carboxylic acid precursor at the appropriate positions, followed by catalytic ring closure. Subsequent reduction of the double bond would yield the desired saturated cyclobutane ring.[1][15][16]

Applications in Drug Discovery and Beyond

The rigid scaffold of this compound makes it an attractive starting material for the synthesis of a wide range of biologically active molecules. The carboxylic acid can be readily converted to amides, esters, and other derivatives, while the chloro group can be substituted or used in cross-coupling reactions to introduce further diversity. This allows for the exploration of chemical space around the cyclobutane core, a key activity in lead optimization.[17][18] The unique conformational constraints imposed by the cyclobutane ring can lead to enhanced selectivity and potency of drug candidates.[2] Beyond pharmaceuticals, cyclobutane dicarboxylic acids have been explored as monomers for the synthesis of novel polymers with unique thermal and mechanical properties.[19]

Conclusion

The synthesis of this compound via free-radical chlorination of 1,1-cyclobutanedicarboxylic acid remains a practical and efficient method for accessing this valuable building block. Understanding the nuances of this established procedure, as well as being aware of modern synthetic methodologies like [2+2] photocycloaddition and ring-closing metathesis for constructing the core cyclobutane ring, empowers researchers to design and execute innovative synthetic strategies. The continued exploration of cyclobutane-containing molecules in drug discovery and materials science underscores the importance of reliable and versatile synthetic routes to key intermediates like this compound.

References

-

Lampman, G. M.; Aumiller, J. C. This compound. Org. Synth.1971 , 51, 73. [Link]

-

Ring-closing metathesis. Wikipedia. [Link]

-

Favorskii rearrangement. Wikipedia. [Link]

-

Myers, A. G. Cyclobutane Synthesis. Myers Research Group, Harvard University. [Link]

-

Sarkar, D.; Bera, N.; Ghosh, S. [2+2] Photochemical Cycloaddition in Organic Synthesis. Eur. J. Org. Chem.2020 , 2020 (10), 1310-1326. [Link]

- CN103232340A - Synthesis method of 3-oxocyclobutanecarboxylic acid.

-

Heisig, G. B.; Stodola, F. H. 1,1-Cyclobutanedicarboxylic Acid and Cyclobutanecarboxylic Acid. Org. Synth.1943 , 23, 16. [Link]

-

Ring Closing Metathesis (RCM). Organic Chemistry Portal. [Link]

-

Ischay, M. A.; Anzovino, M. E.; Du, J.; Yoon, T. P. Synthesis of Truxinate Natural Products Enabled by Enantioselective [2+2] Photocycloadditions. J. Am. Chem. Soc.2023 , 145 (35), 19182-19188. [Link]

-

Recent advances in the application of [2 + 2] cycloaddition in the chemical synthesis of cyclobutane-containing natural products. RSC Med. Chem.2024 , 15, 2431-2449. [Link]

-

By Transformation of Other Cyclobutanes. Science of Synthesis, 2008 . [Link]

-

Favorskii Reaction. Organic Chemistry Portal. [Link]

-

1,3-Cyclobutanedicarboxylic Acid—A History of Mistaken Identity. J. Chem. Educ.1977 , 54 (2), 101. [Link]

-

Recent advances in the application of ring-closing metathesis for the synthesis of unsaturated nitrogen heterocycles. Beilstein J. Org. Chem.2019 , 15, 2594–2627. [Link]

-

Wipf, P. Ring-Closing Metathesis (RCM) and Ring-Opening Metathesis (ROMP). Wipf Group, University of Pittsburgh. [Link]

-

Favorskii Rearrangement. YouTube. [Link]

-

[2+2] Photochemical Cycloaddition in Organic Synthesis (2020). SciSpace. [Link]

-

Working with Hazardous Chemicals. ResearchGate. [Link]

-

Optimized Ring Closing Metathesis Reaction Conditions to Suppress Desallyl Side Products in the Solid Phase Synthesis of Cyclic Peptides involving Tyrosine(O-allyl). J. Org. Chem.2016 , 81 (17), 7444–7451. [Link]

-

Ratto, A.; Honek, J. Oxocarbon Acids and their Derivatives in Biological and Medicinal Chemistry. Curr. Top. Med. Chem.2021 , 21 (21), 1858-1870. [Link]

-

1 Different Roles of Carboxylic Functions in Pharmaceuticals and Agrochemicals. Wiley-VCH. [Link]

-

Karthikeyan, M. S.; Holla, B. S.; Kumari, N. S. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. J. Saudi Chem. Soc.2021 , 25 (8), 101289. [Link]

-

Cyclobutane-1,3-Diacid (CBDA): A Semi-Rigid Building Block Prepared by [2+2] Photocyclization for Polymeric Materials. Sci. Rep.2017 , 7, 13704. [Link]

-

Different Roles of Carboxylic Functions in Pharmaceuticals and Agrochemicals. ResearchGate. [Link]

-

Wuitschik, G.; Rogers-Evans, M.; Müller, K.; Fischer, H.; Wagner, B.; Schuler, F.; Polonchuk, L.; Carreira, E. M. Cyclobutanes in Small‐Molecule Drug Candidates. Angew. Chem. Int. Ed.2008 , 47 (25), 4512-4527. [Link]

-

The Chemistry Behind 3-Hydroxycyclobutanecarboxylic Acid: A Building Block for Innovation. Ningbo Inno Pharmchem Co., Ltd. [Link]

-

Bicyclobutanes as unusual building blocks for complexity generation in organic synthesis. Nat. Rev. Chem.2022 , 6, 625–642. [Link]

-

studies toward the stereocontrolled synthesis of cyclobutane derivatives. ScholarWorks. [Link]

Sources

- 1. ccc.chem.pitt.edu [ccc.chem.pitt.edu]

- 2. Cyclobutanes in Small‐Molecule Drug Candidates - PMC [pmc.ncbi.nlm.nih.gov]

- 3. scispace.com [scispace.com]

- 4. Thieme E-Books & E-Journals [thieme-connect.de]

- 5. scholarworks.calstate.edu [scholarworks.calstate.edu]

- 6. Organic Syntheses Procedure [orgsyn.org]

- 7. researchgate.net [researchgate.net]

- 8. Organic Syntheses Procedure [orgsyn.org]

- 9. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]

- 10. researchgate.net [researchgate.net]

- 11. Organic Syntheses Procedure [orgsyn.org]

- 12. Recent advances in the application of [2 + 2] cycloaddition in the chemical synthesis of cyclobutane-containing natural products - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Ring-closing metathesis - Wikipedia [en.wikipedia.org]

- 14. Ring Closing Metathesis [organic-chemistry.org]

- 15. Recent advances in the application of ring-closing metathesis for the synthesis of unsaturated nitrogen heterocycles - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Optimized Ring Closing Metathesis Reaction Conditions to Suppress Desallyl Side Products in the Solid Phase Synthesis of Cyclic Peptides involving Tyrosine(O-allyl) - PMC [pmc.ncbi.nlm.nih.gov]

- 17. application.wiley-vch.de [application.wiley-vch.de]

- 18. researchgate.net [researchgate.net]

- 19. Cyclobutane-1,3-Diacid (CBDA): A Semi-Rigid Building Block Prepared by [2+2] Photocyclization for Polymeric Materials - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Physicochemical Properties of 3-Chlorocyclobutanecarboxylic Acid

Introduction: A Molecule of Growing Importance in Medicinal Chemistry

3-Chlorocyclobutanecarboxylic acid is a halogenated cycloalkane carboxylic acid that has garnered significant interest within the realms of synthetic and medicinal chemistry. Its rigid cyclobutane scaffold, combined with the reactive handles of a carboxylic acid and a chlorine atom, makes it a valuable building block for the synthesis of complex molecular architectures.[1] The presence of the chlorine atom and the carboxylic acid group influences its electronic properties and provides sites for further chemical modification, rendering it a versatile intermediate in the development of novel therapeutic agents and agrochemicals.[2] This guide provides a comprehensive overview of the core physicochemical properties of this compound, offering insights into its synthesis, isomeric forms, and key characteristics relevant to its application in research and development.

Molecular Structure and Isomerism

This compound possesses a four-membered carbon ring substituted with a chlorine atom and a carboxylic acid group. Its molecular formula is C₅H₇ClO₂ and it has a molecular weight of approximately 134.56 g/mol .[3][4]

A critical aspect of this molecule's chemistry is the existence of cis and trans geometric isomers. In the cis isomer, the chloro and carboxyl groups are situated on the same face of the cyclobutane ring, while in the trans isomer, they are on opposite faces.[1] The stereochemistry of this compound can significantly impact its biological activity and its behavior in chemical reactions. The common synthesis route via free-radical chlorination of 1,1-cyclobutanedicarboxylic acid typically yields a mixture of both isomers.[1][5][6]

Core Physicochemical Properties

A thorough understanding of the physicochemical properties of this compound is paramount for its effective use in synthesis and drug design. These properties dictate its solubility, reactivity, and pharmacokinetic profile in potential drug candidates.

| Property | Value | Source(s) |

| Molecular Formula | C₅H₇ClO₂ | [2][3][4] |

| Molecular Weight | 134.56 g/mol | [3][4] |

| Appearance | Colorless to light yellow solid or liquid | [2][7] |

| Boiling Point | 253.4 ± 15.0 °C at 760 mmHg; 131-137 °C at 15 mmHg | [3][5] |

| Melting Point | 54-57 °C | [7] |

| Density | 1.3 ± 0.1 g/cm³ | [3] |

| Solubility | Partially soluble in water; soluble in organic solvents such as ethanol and dimethylformamide (DMF) | [7] |

| LogP (Octanol/Water Partition Coefficient) | 0.56 | [3] |

| Vapor Pressure | 0.0 ± 1.1 mmHg at 25°C | [3] |

| Refractive Index (n_D) | 1.4790 at 24°C | [5] |

Synthesis and Purification

A well-established and efficient one-step synthesis of this compound involves the free-radical chlorination of 1,1-cyclobutanedicarboxylic acid using sulfuryl chloride (SO₂Cl₂).[1][5] This method is advantageous due to its high yield and selectivity for the 3-position of the cyclobutane ring.[1][5]

Experimental Protocol: Synthesis of this compound

The following protocol is adapted from the procedure described in Organic Syntheses.[5]

Materials:

-

1,1-Cyclobutanedicarboxylic acid

-

Sulfuryl chloride (SO₂Cl₂)

-

Benzoyl peroxide

-

Benzene (Caution: Carcinogen, handle in a well-ventilated hood with appropriate personal protective equipment)[5]

-

Anhydrous sodium sulfate

Procedure:

-

In a three-necked round-bottom flask equipped with a mechanical stirrer, a reflux condenser, and an addition funnel, a mixture of 1,1-cyclobutanedicarboxylic acid in benzene is heated to reflux to ensure anhydrous conditions.[5]

-

Sulfuryl chloride is added dropwise to the refluxing mixture, while benzoyl peroxide is added in small portions as a radical initiator.[5]

-

The reaction mixture is refluxed for several hours until the evolution of hydrogen chloride and sulfur dioxide ceases.[5]

-

The benzene is removed by distillation.

-

The residue is heated to a high temperature (around 190-210°C) to effect decarboxylation.[5]

-

The crude product is then purified by vacuum distillation to yield a mixture of cis- and trans-3-chlorocyclobutanecarboxylic acid.[5]

Causality Behind Experimental Choices:

-

Anhydrous Conditions: The use of anhydrous benzene is crucial as sulfuryl chloride reacts with water.

-

Radical Initiator: Benzoyl peroxide initiates the free-radical chain reaction necessary for the chlorination of the cyclobutane ring.

-

Decarboxylation: Heating the intermediate, 3-chloro-1,1-cyclobutanedicarboxylic acid, drives the loss of one of the carboxylic acid groups as carbon dioxide to form the desired product.[8][9]

-

Vacuum Distillation: This purification technique is employed to separate the product from non-volatile impurities and byproducts at a lower temperature, preventing potential decomposition.

Caption: A simplified workflow for the synthesis of this compound.

Spectroscopic and Analytical Characterization

While detailed spectral data for this compound is not extensively published, standard analytical techniques can be employed for its characterization.

Proposed Analytical Workflow

Caption: Recommended analytical workflow for the characterization of this compound.

Gas Chromatography-Mass Spectrometry (GC-MS): This technique is particularly useful for separating and identifying the cis and trans isomers.[6] The mass spectrum will confirm the molecular weight and provide fragmentation patterns characteristic of the molecule's structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The proton NMR spectrum is expected to show complex multiplets for the cyclobutane ring protons. The chemical shifts of the protons adjacent to the chlorine atom and the carboxylic acid group will be downfield compared to the other ring protons. The carboxylic acid proton will appear as a broad singlet at a characteristic downfield chemical shift (typically >10 ppm).[10]

-

¹³C NMR: The carbon NMR spectrum will show distinct signals for the four different types of carbon atoms in the molecule: the carbonyl carbon, the carbon bearing the chlorine atom, the carbon bearing the carboxylic acid group, and the methylene carbons of the ring.

Infrared (IR) Spectroscopy: The IR spectrum will exhibit characteristic absorption bands for the O-H stretch of the carboxylic acid (a broad band around 2500-3300 cm⁻¹) and the C=O stretch of the carbonyl group (typically around 1700-1725 cm⁻¹).[10][11]

pKa Determination: The acidity of the carboxylic acid group, represented by its pKa value, is a crucial parameter. While not readily found in the literature for this specific compound, it can be determined experimentally via potentiometric titration. The pKa value for the related cyclobutanecarboxylic acid can serve as an approximate reference point.

Safety and Handling

This compound should be handled with care in a well-ventilated laboratory, following standard safety protocols for chemical reagents.[12][13][14][15] It is known to cause skin and eye irritation.[4][12][14] Appropriate personal protective equipment, including safety goggles, gloves, and a lab coat, should be worn at all times.[12][13][14] Store the compound in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.[12]

Conclusion and Future Outlook

This compound is a versatile and valuable building block in modern organic synthesis. Its well-defined structure and predictable reactivity make it an attractive starting material for the construction of more complex molecules with potential applications in drug discovery and materials science. This guide has provided a detailed overview of its fundamental physicochemical properties, synthesis, and analytical characterization. Further research into the stereoselective synthesis of its individual isomers and a more comprehensive documentation of its spectral and reactivity data will undoubtedly expand its utility and impact in the scientific community.

References

- Lampman, G. M.; Aumiller, J. C. This compound. Org. Synth.1971, 51, 73.

- Chemsrc. 3-chloro cyclobutane carboxylicacid | CAS#:35207-71-7.

- ChemBK. This compound - Introduction.

- CymitQuimica. CAS 35207-71-7: this compound.

- AK Scientific, Inc. 1-(3-Chloropyridin-2-YL)

- ChemSynthesis. 3-chloro-1,1-cyclobutanedicarboxylic acid.

- TCI Chemicals.

- PubChem. 3-Chlorocyclobutane-1,1-dicarboxylic acid.

- Sigma-Aldrich.

- Fisher Scientific.

- PubChem. 3-Chlorocyclobutane-1-carboxylic acid.

- ResearchG

- Benchchem. This compound | 35207-71-7.

- University of California, Los Angeles, Department of Chemistry and Biochemistry. Spectroscopy Tutorial: Examples.

- LibreTexts. 21.10 Spectroscopy of Carboxylic Acid Derivatives – Organic Chemistry: A Tenth Edition.

Sources

- 1. This compound | 35207-71-7 | Benchchem [benchchem.com]

- 2. CAS 35207-71-7: this compound [cymitquimica.com]

- 3. 3-chloro cyclobutane carboxylicacid | CAS#:35207-71-7 | Chemsrc [chemsrc.com]

- 4. 3-Chlorocyclobutane-1-carboxylic acid | C5H7ClO2 | CID 13815414 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Organic Syntheses Procedure [orgsyn.org]

- 6. researchgate.net [researchgate.net]

- 7. chembk.com [chembk.com]

- 8. chemsynthesis.com [chemsynthesis.com]

- 9. 3-Chlorocyclobutane-1,1-dicarboxylic acid | C6H7ClO4 | CID 9822583 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. orgchemboulder.com [orgchemboulder.com]

- 11. 21.10 Spectroscopy of Carboxylic Acid Derivatives – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]

- 12. aksci.com [aksci.com]

- 13. tcichemicals.com [tcichemicals.com]

- 14. sigmaaldrich.com [sigmaaldrich.com]

- 15. fishersci.com [fishersci.com]

An In-depth Technical Guide to 3-Chlorocyclobutanecarboxylic Acid

This guide provides a comprehensive technical overview of 3-chlorocyclobutanecarboxylic acid, a valuable building block in synthetic and medicinal chemistry. We will delve into its chemical identity, synthesis, physicochemical properties, reactivity, and applications, with a focus on providing practical insights for researchers, scientists, and drug development professionals.

Introduction and Chemical Identity

This compound is a disubstituted cyclobutane derivative featuring a carboxylic acid and a chlorine atom on the four-membered ring. This unique combination of a reactive functional group on a strained carbocyclic scaffold makes it a versatile intermediate for the synthesis of more complex molecules. The presence of two stereocenters gives rise to cis and trans diastereomers, each with distinct spatial arrangements and potentially different chemical and biological properties.

The Chemical Abstracts Service (CAS) has assigned the following numbers to this compound and its isomers:

| Isomer | CAS Number |

| cis/trans Mixture | 35207-71-7[1] |

| trans-isomer | 35207-70-6 |

| cis-isomer | Not explicitly assigned |

While a specific CAS number for the cis-isomer of this compound is not readily found in public databases, CAS numbers for closely related cis-3-substituted cyclobutanecarboxylic acid derivatives, such as cis-3-(tert-butoxycarbonylamino)cyclobutanecarboxylic acid (1008773-79-2), are well-documented[2][3].

Table 1: Core Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₅H₇ClO₂ | N/A |

| Molecular Weight | 134.56 g/mol | N/A |

| Appearance | Colorless to light yellow liquid (isomeric mixture) | [1] |

| Boiling Point | 131-137 °C at 15 mm Hg (isomeric mixture) | [1] |

Synthesis and Purification

The most established method for the synthesis of this compound is the free-radical chlorination of 1,1-cyclobutanedicarboxylic acid, which yields a mixture of cis and trans isomers[1].

Non-Stereoselective Synthesis: Free-Radical Chlorination

This one-step synthesis is valued for its high yield and the relative selectivity of chlorination at the 3-position of the cyclobutane ring, a notable advantage over the often-unselective chlorination of acyclic carboxylic acids[1]. The reaction proceeds via a free-radical chain mechanism initiated by the decomposition of benzoyl peroxide. The subsequent decarboxylation of the chlorinated dicarboxylic acid affords the final product.

Figure 1: General workflow for the synthesis of this compound.

Experimental Protocol: Synthesis of a cis/trans Mixture [1]

-

Anhydrous Conditions: In a three-necked flask equipped with a stirrer, reflux condenser, and addition funnel, charge 1,1-cyclobutanedicarboxylic acid (1.20 moles) and benzene (1500 mL). Heat the mixture to reflux and distill off approximately 200 mL of the benzene-water azeotrope to ensure anhydrous conditions.

-

Radical Initiation and Chlorination: While maintaining reflux and stirring, add sulfuryl chloride (1.26 moles) from the addition funnel over 40 minutes. Concurrently, add benzoyl peroxide (4.0 g) in small portions through the condenser.

-

Reaction Progression: After the initial evolution of hydrogen chloride and sulfur dioxide subsides, continue to heat the mixture at reflux for 22 hours.

-

Decarboxylation: Remove the benzene by distillation. Heat the resulting residue to 190-210 °C for 45 minutes to induce decarboxylation.

-

Purification: The crude product is then purified by vacuum distillation to yield a mixture of cis- and trans-3-chlorocyclobutanecarboxylic acid.

Potential Stereoselective Synthetic Strategies

Obtaining stereochemically pure isomers of this compound is crucial for their application in drug discovery, where specific stereochemistry often dictates biological activity. While a definitive, high-yielding stereoselective synthesis for this specific molecule is not widely published, established methodologies for related cyclobutane systems suggest viable approaches.

One promising strategy involves the stereoselective reduction of a 3-oxocyclobutanecarboxylate ester to the corresponding cis- or trans-3-hydroxycyclobutanecarboxylate, followed by conversion of the hydroxyl group to a chloride with inversion of stereochemistry. The Mitsunobu reaction is a powerful tool for such inversions[4][5][6][7].

Figure 2: A potential stereoselective route to trans-3-chlorocyclobutanecarboxylic acid.

Isomer Separation

For synthetic routes that yield a diastereomeric mixture, separation of the cis and trans isomers is necessary. Common techniques include:

-

Fractional Distillation of Esters: The methyl or ethyl esters of the isomeric acids may have sufficiently different boiling points to allow for separation by careful fractional distillation.

-

Chromatography: High-performance liquid chromatography (HPLC) or gas chromatography (GC) can be employed for the separation of the isomers, particularly on an analytical or small preparative scale[3].

-

Selective Crystallization: The differential solubility of the isomers or their salts in various solvents may allow for separation by fractional crystallization[8].

Physicochemical and Spectroscopic Properties

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR: The proton NMR spectra of the cis and trans isomers are expected to be distinct due to the different magnetic environments of the protons on the cyclobutane ring. The coupling constants between the protons on C1, C2, C3, and C4 will be particularly informative for assigning the stereochemistry.

¹³C NMR: The carbon chemical shifts will also differ between the two isomers, providing another tool for their differentiation. The carbon bearing the chlorine atom and the carboxylic acid carbon are expected to show the most significant differences.

Infrared (IR) Spectroscopy

The IR spectrum for both isomers will be dominated by a strong, broad absorption band for the O-H stretch of the carboxylic acid, typically in the range of 2500-3300 cm⁻¹. A sharp, strong absorption for the C=O stretch of the carboxylic acid will be present around 1700-1725 cm⁻¹. The C-Cl stretching vibration will likely appear in the fingerprint region, typically between 600 and 800 cm⁻¹.

Mass Spectrometry (MS)

The mass spectrum will show a molecular ion peak (M⁺) and a characteristic M+2 peak with an intensity of approximately one-third of the M⁺ peak, which is indicative of the presence of a single chlorine atom. Fragmentation patterns will likely involve the loss of the carboxylic acid group and the chlorine atom.

Acidity (pKa)

The pKa of this compound is expected to be influenced by the electron-withdrawing inductive effect of the chlorine atom. This will likely result in a lower pKa (stronger acid) compared to the parent cyclobutanecarboxylic acid (pKa ≈ 4.8)[9]. The pKa values for the cis and trans isomers may differ slightly due to through-space interactions between the chlorine and carboxylic acid groups.

Reactivity and Chemical Transformations

The bifunctional nature of this compound allows for a wide range of chemical transformations at both the carboxylic acid and the carbon-chlorine bond.

Reactions of the Carboxylic Acid Group

The carboxylic acid moiety can undergo standard transformations, including:

-

Esterification: Reaction with an alcohol in the presence of an acid catalyst.

-

Amide Formation: Conversion to an acyl chloride followed by reaction with an amine.

-

Reduction: Reduction to the corresponding alcohol using a reducing agent like lithium aluminum hydride.

Reactions at the Carbon-Chlorine Bond

The chlorine atom can be displaced by a variety of nucleophiles via an Sₙ2 reaction. The stereochemical outcome of this reaction (inversion or retention of configuration) will depend on the specific reaction conditions and the nature of the nucleophile.

Ring-Opening Reactions

The inherent strain of the cyclobutane ring can make it susceptible to ring-opening reactions under certain conditions, such as with strong nucleophiles or under thermal or photochemical activation.

Applications in Drug Discovery and Development

Cyclobutane-containing molecules are of significant interest in medicinal chemistry due to the unique conformational constraints imposed by the four-membered ring. This can lead to improved binding affinity and selectivity for biological targets. This compound serves as a key building block for the introduction of this motif into drug candidates.

While specific examples of marketed drugs derived directly from this compound are not prominent, its derivatives are found in various patented therapeutic agents. For instance, substituted cyclobutane carboxylic acids are described in patents for antiviral drugs and GPR120 modulators for the treatment of diabetes and related metabolic disorders.

Safety and Handling

As with all chlorinated organic compounds, this compound should be handled with appropriate safety precautions in a well-ventilated fume hood. Personal protective equipment, including gloves, safety glasses, and a lab coat, should be worn at all times. The compound is expected to be corrosive and an irritant. Due to the evolution of toxic gases (HCl and SO₂) during its synthesis, extreme caution must be exercised[1].

Conclusion

This compound is a valuable and versatile building block in organic synthesis. Its unique structural features and bifunctionality provide a platform for the creation of a diverse range of complex molecules. While the non-stereoselective synthesis is well-established, the development of robust stereoselective routes to the pure cis and trans isomers would significantly enhance its utility, particularly in the field of medicinal chemistry. Further characterization of the pure isomers, including detailed spectroscopic data, would be a valuable contribution to the chemical literature.

References

- Lampman, G. M., & Aumiller, J. C. (1971). This compound. Organic Syntheses, 51, 73. doi:10.15227/orgsyn.051.0073

-

Chem-Impex. (n.d.). cis-3-[(tert-Butoxycarbonyl)amino]cyclobutanecarboxylic acid. Retrieved from [Link]

- Mitsunobu, O. (1981). The Use of Diethyl Azodicarboxylate and Triphenylphosphine in Synthesis and Transformation of Natural Products. Synthesis, 1981(01), 1-28. doi:10.1055/s-1981-29317

- Google Patents. (n.d.). Process for separating cis and trans isomers of cyclopropane carboxylic acids.

- Hughes, D. L. (2004). The Mitsunobu Reaction. Organic Reactions, 1-473. doi:10.1002/0471264180.or042.02

-

Organic Chemistry Portal. (n.d.). Mitsunobu Reaction. Retrieved from [Link]

- N/A

- N/A

- N/A

Sources

- 1. rsc.org [rsc.org]

- 2. beilstein-journals.org [beilstein-journals.org]

- 3. Organic Syntheses Procedure [orgsyn.org]

- 4. glaserr.missouri.edu [glaserr.missouri.edu]

- 5. organicreactions.org [organicreactions.org]

- 6. alfa-chemistry.com [alfa-chemistry.com]

- 7. Mitsunobu Reaction [organic-chemistry.org]

- 8. US4306077A - Process for separating cis and trans isomers of cyclopropane carboxylic acids - Google Patents [patents.google.com]

- 9. Cyclobutanecarboxylic acid(3721-95-7) 1H NMR spectrum [chemicalbook.com]

stereoisomers of 3-chlorocyclobutanecarboxylic acid

An In-Depth Technical Guide to the Stereoisomers of 3-Chlorocyclobutanecarboxylic Acid

Abstract

The cyclobutane scaffold is a structural motif of increasing importance in medicinal chemistry, valued for its ability to impart conformational rigidity and unique three-dimensional character to bioactive molecules.[1] Among the panoply of functionalized cyclobutanes, this compound stands out as a versatile building block. Its utility, however, is intrinsically linked to its stereochemistry. The presence of two stereocenters gives rise to four distinct stereoisomers, each with potentially unique pharmacological and pharmacokinetic profiles. This technical guide provides a comprehensive exploration of the , intended for researchers, scientists, and drug development professionals. We will dissect the foundational principles of its stereochemistry, detail robust protocols for synthesis and separation, and discuss the analytical techniques crucial for characterization.

Part 1: Foundational Stereochemistry of this compound

The Four Stereoisomers: A Complete Picture

The structure of this compound contains two stereocenters at the C1 and C3 positions. This gives rise to a total of four possible stereoisomers. These isomers are best understood by first separating them into two pairs of geometric isomers, also known as diastereomers: cis and trans.[2]

-

Geometric Isomerism (cis/trans) : In the cis isomer, the chloro and carboxyl groups are situated on the same face of the cyclobutane ring. In the trans isomer, they are on opposite faces.[2][3] These two forms are diastereomers—stereoisomers that are not mirror images of each other—and thus have different physical properties, which can be exploited for separation.

-

Enantiomeric Pairs : Each geometric isomer (cis and trans) is chiral and exists as a pair of non-superimposable mirror images called enantiomers.

-

The trans isomer is a racemic mixture of (1R,3R)-3-chlorocyclobutanecarboxylic acid and (1S,3S)-3-chlorocyclobutanecarboxylic acid.

-

The cis isomer is a racemic mixture of (1R,3S)-3-chlorocyclobutanecarboxylic acid and (1S,3R)-3-chlorocyclobutanecarboxylic acid.

-

The interrelationship between these four isomers is critical for any synthetic or analytical endeavor.

Caption: Stereochemical relationships of this compound isomers.

Conformational Insights

The cyclobutane ring is not a planar square; it adopts a puckered or "butterfly" conformation to alleviate angular strain.[1] This puckering has profound implications for the spatial orientation of the substituents. In the cis isomer, one substituent will occupy a pseudo-axial position while the other is pseudo-equatorial. In the trans isomer, both substituents can occupy pseudo-equatorial positions, which is generally the more stable conformation. This conformational preference influences the molecule's reactivity and, critically, its ability to interact with chiral environments such as enzyme active sites. The defined three-dimensional structure that results from this puckering is a key reason for the utility of cyclobutanes in drug design.[1]

Part 2: Synthesis and Stereoisomer Separation

The synthesis of this compound typically yields a mixture of cis and trans diastereomers, necessitating subsequent separation. The resolution of the enantiomeric pairs requires specialized chiral techniques.

Synthesis: Selective Free-Radical Chlorination

A reliable method for synthesizing a mixture of cis- and trans-3-chlorocyclobutanecarboxylic acid is the free-radical chlorination of cyclobutanecarboxylic acid using sulfuryl chloride (SO₂Cl₂) with a radical initiator like benzoyl peroxide.[4] This method is noteworthy for its high regioselectivity.

Expertise & Causality : While free-radical chlorination of acyclic carboxylic acids often produces a mixture of positional isomers, the reaction on the cyclobutane ring is highly selective for the C3 position.[4] This selectivity is attributed to the electronic and steric environment of the cyclobutane ring, which directs the radical attack away from the electron-withdrawing carboxylic acid group at C1 and the adjacent C2/C4 positions.[2][4]

Caption: Synthetic workflow for this compound.

Experimental Protocol: Synthesis of cis/trans Mixture (Adapted from Organic Syntheses, Coll. Vol. 6, p.279 (1988))[4]

-

Anhydrous Setup : In a three-necked flask equipped with a stirrer, reflux condenser, and addition funnel, charge cyclobutanecarboxylic acid and benzene. Heat to reflux and distill a small amount of benzene to remove water azeotropically.

-

Reagent Addition : While maintaining reflux and stirring, add sulfuryl chloride from the addition funnel over ~40 minutes. Simultaneously, add benzoyl peroxide in small portions. Trustworthiness : This controlled addition prevents runaway reactions and ensures a steady generation of radicals. The reaction should be performed in an efficient fume hood due to the evolution of HCl and SO₂ gas.

-

Reaction : Continue heating at reflux for approximately 22 hours.

-

Decarboxylation (if starting from di-acid) : This step is for the precursor synthesis. For the chlorination, after the reflux period, remove the benzene by distillation.

-

Purification : The crude product is purified by vacuum distillation. A fraction containing the mixture of cis- and trans-3-chlorocyclobutanecarboxylic acid is collected.[4]

Separation of Geometric Isomers (cis/trans)

The separation of the cis and trans diastereomers is the first crucial step. Since diastereomers have different physical properties, methods such as fractional crystallization or chromatography can be employed.[2] Often, the isomers are converted to their methyl or ethyl ester derivatives to improve their volatility for separation by fractional distillation or gas chromatography.

| Property | Rationale for Separation |

| Boiling Point | Diastereomers will have slightly different boiling points, allowing for separation by careful fractional distillation, especially after esterification. |

| Solubility | Differences in crystal lattice energies lead to different solubilities, enabling separation by fractional crystallization from a suitable solvent system. |

| Polarity | The diastereomers will have different dipole moments, allowing for separation using column chromatography on silica gel or alumina. |

Chiral Resolution of Enantiomers

Once the cis and trans diastereomers are separated, each racemic mixture must be resolved to isolate the pure enantiomers.

Methodology 1: Diastereomeric Salt Formation & Crystallization This classical method relies on reacting the racemic carboxylic acid with a single enantiomer of a chiral base (a resolving agent).[5] This creates a mixture of diastereomeric salts, which, like geometric isomers, have different solubilities and can be separated by crystallization.

Experimental Protocol: General Chiral Resolution

-

Salt Formation : Dissolve the racemic acid (e.g., pure trans-3-chlorocyclobutanecarboxylic acid) in a suitable solvent (e.g., ethanol). Add an equimolar amount of a chiral resolving agent (e.g., (R)-(+)-α-phenylethylamine).

-

Crystallization : Allow the solution to cool slowly. One diastereomeric salt will preferentially crystallize due to its lower solubility. Trustworthiness : The choice of solvent is critical and often requires empirical screening to achieve efficient separation.

-

Isolation : Filter the crystals and wash with a small amount of cold solvent. This isolates one diastereomeric salt. The other remains in the mother liquor.

-

Liberation of Acid : Treat the isolated salt with a strong acid (e.g., HCl) to protonate the carboxylic acid and liberate the enantiomerically enriched free acid. Extract the acid into an organic solvent.

-

Recovery : The enantiomer remaining in the mother liquor can be recovered by evaporation, followed by acidification and extraction.

Caption: Workflow for chiral resolution via diastereomeric salt formation.

Methodology 2: Chiral Chromatography Chiral High-Performance Liquid Chromatography (HPLC) is a powerful analytical and preparative technique for separating enantiomers directly.[6] It utilizes a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times.

Protocol Outline: Preparative Chiral HPLC [6]

-

Column Selection : Choose a suitable CSP. Polysaccharide-based columns (e.g., cellulose or amylose derivatives) are often effective for a wide range of compounds.

-

Mobile Phase Optimization : Develop an isocratic or gradient mobile phase, typically using hexane/isopropanol or a similar system, to achieve baseline separation of the enantiomers.[6]

-

Sample Preparation : Dissolve the racemic mixture (e.g., pure cis-3-chlorocyclobutanecarboxylic acid methyl ester) in the mobile phase.

-

Injection & Collection : Inject the sample onto the preparative column. Collect the eluting fractions corresponding to each enantiomeric peak separately.

-

Purity Analysis : Assess the enantiomeric excess (e.e.) of the collected fractions using analytical chiral HPLC.

Part 3: Analytical Characterization

Unequivocal characterization of each isolated stereoisomer is essential.

-

NMR Spectroscopy : ¹H and ¹³C NMR are invaluable for distinguishing between cis and trans diastereomers. The coupling constants (³J) between protons on C1 and C3 will differ significantly due to their different dihedral angles in the puckered ring. Chemical shifts are also sensitive to the stereochemical environment.

-

Polarimetry : Once enantiomers are separated, a polarimeter is used to measure their specific optical rotation ([α]ᴅ).[6] Enantiomers will rotate plane-polarized light to an equal but opposite degree.

-

Absolute Configuration Determination : Determining whether an enantiomer is R or S is non-trivial. The most definitive method is single-crystal X-ray crystallography of the pure enantiomer or a crystalline derivative. Alternatively, the absolute configuration can be assigned by chemical correlation to a compound of known stereochemistry.[7]

Conclusion

The four represent a rich platform for the design of novel chemical entities. Their synthesis yields a mixture that presents distinct, sequential separation challenges: first, the separation of diastereomers, and second, the resolution of enantiomers. Mastery of the synthetic protocols, separation techniques, and analytical characterization methods detailed in this guide is paramount for any researcher aiming to leverage the specific stereochemistry of this versatile building block. As the demand for stereochemically pure compounds in drug development continues to grow, a thorough understanding of these principles and practices provides a critical advantage in the rational design of next-generation therapeutics.

References

-

Wuitschik, G., et al. (2010). Cyclobutanes in Small‐Molecule Drug Candidates. Angewandte Chemie International Edition, 49(28), 4516-4528. Available at: [Link]

-

The Organic Chemistry Tutor. (2022, October 27). Small Cycloalkanes: Cyclobutane - Cyclohexane, Cis / Trans Isomerisation [Video]. YouTube. Available at: [Link]

-

Lampman, G. M., & Aumiller, J. C. (1971). This compound. Organic Syntheses, 51, 73. Available at: [Link]

-

Salazar, K. V., et al. (n.d.). CONFORMATIONAL ANALYSIS OF CYCLOBUTANECARBOXYLIC ACID. ResearchGate. Available at: [Link]

-

Heisig, G. B., & Stodola, F. H. (1943). Cyclobutanecarboxylic acid. Organic Syntheses, Coll. Vol. 3, 213. Available at: [Link]

-

Berardi, F., et al. (2018). Synthesis, Chiral Resolution and Enantiomers Absolute Configuration of 4-Nitropropranolol and 7-Nitropropranolol. Molecules, 23(10), 2480. Available at: [Link]

-

Páez, J. A., et al. (2015). Chiral Resolution of Racemic Cyclopropanecarboxylic Acids in Supercritical Carbon Dioxide. Molecules, 20(8), 13974-13989. Available at: [Link]

-

Marckwald, W., & McKenzie, A. (1899). Ueber die Abhangigkeit des specifischen Drehungsvermogens von der Temperatur bei einigen Estern der Weinsaure. Berichte der deutschen chemischen Gesellschaft, 32(2), 2130-2137. (Historical reference for kinetic resolution, modern applications are widespread). Available at: [Link]

- Shell, AG. (1978). Process for the separation of stereoisomers of substituted vinylcyclopropanecarboxylic acids. Google Patents. (EP0003060A1).

Sources

- 1. Cyclobutanes in Small‐Molecule Drug Candidates - PMC [pmc.ncbi.nlm.nih.gov]

- 2. This compound | 35207-71-7 | Benchchem [benchchem.com]

- 3. youtube.com [youtube.com]

- 4. Organic Syntheses Procedure [orgsyn.org]

- 5. researchgate.net [researchgate.net]

- 6. mdpi.com [mdpi.com]

- 7. tcichemicals.com [tcichemicals.com]

spectroscopic data of 3-chlorocyclobutanecarboxylic acid (NMR, IR, MS)

An In-depth Technical Guide to the Spectroscopic Characterization of 3-Chlorocyclobutanecarboxylic Acid

Abstract

This technical guide provides a comprehensive overview of the spectroscopic characterization of this compound, a key intermediate in various synthetic applications. While direct experimental spectra for this specific compound are not widely available in public databases, this document, grounded in fundamental spectroscopic principles and data from analogous structures, offers a robust predictive analysis. It is designed to equip researchers, scientists, and drug development professionals with the necessary insights to identify and characterize this molecule using Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS). Each section details the theoretical underpinnings, outlines a validated experimental protocol, and provides an expert interpretation of the expected spectral data.

Introduction: The Structural Elucidation Challenge

This compound presents a unique structural elucidation challenge due to the presence of a strained cyclobutane ring, a carboxylic acid functional group, and a halogen substituent. The interplay of these features gives rise to a distinct spectroscopic fingerprint. Accurate interpretation of its NMR, IR, and MS spectra is paramount for confirming its identity, assessing its purity, and understanding its chemical behavior in various applications, including as a building block in medicinal chemistry. This guide provides a foundational framework for its spectroscopic analysis. A procedure for the synthesis of cis- and trans-3-chlorocyclobutanecarboxylic acid has been reported, confirming the existence and stability of the molecule[1].

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. For this compound, both ¹H and ¹³C NMR are indispensable for confirming the connectivity and stereochemistry of the molecule.

Theoretical Principles

The chemical shifts in NMR are highly sensitive to the electronic environment of the nuclei. The electron-withdrawing nature of the chlorine atom and the carboxylic acid group will significantly influence the chemical shifts of the protons and carbons in the cyclobutane ring. The strained nature of the four-membered ring also affects the magnetic shielding of the nuclei.

-

¹H NMR: The protons on the cyclobutane ring will exhibit complex splitting patterns due to geminal and vicinal couplings. The proton attached to the carbon bearing the chlorine (C3-H) and the proton on the carbon with the carboxylic acid (C1-H) are expected to be the most deshielded. The carboxylic acid proton itself will appear as a broad singlet at a very downfield chemical shift, typically around 12 ppm, and its position can be dependent on concentration and solvent[2].

-

¹³C NMR: The carbonyl carbon of the carboxylic acid will have a characteristic chemical shift in the range of 165-185 ppm[2]. The carbons directly attached to the electron-withdrawing chlorine and carboxylic acid groups (C1 and C3) will be shifted downfield compared to the other ring carbons.

Experimental Protocol: NMR Analysis

A standardized protocol for acquiring high-quality NMR spectra is crucial for accurate structural interpretation.

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆). The choice of solvent is critical; CDCl₃ is a common choice for many organic molecules, while DMSO-d₆ can be useful for ensuring the solubility of carboxylic acids and observing the acidic proton.

-

Instrument Setup: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for better signal dispersion.

-

¹H NMR Acquisition: Acquire a standard one-dimensional ¹H NMR spectrum. To confirm the presence of the carboxylic acid proton, a D₂O exchange experiment can be performed. Adding a drop of D₂O to the NMR tube will cause the acidic proton signal to disappear[2].

-

¹³C NMR Acquisition: Obtain a ¹³C NMR spectrum. A DEPT (Distortionless Enhancement by Polarization Transfer) experiment can be run to differentiate between CH, CH₂, and CH₃ groups.

Caption: Workflow for NMR Data Acquisition.

Predicted Spectral Data and Interpretation

Based on data for cyclobutanecarboxylic acid[3][4] and the known effects of a chlorine substituent, the following spectral features are predicted for this compound.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts

| Assignment | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) | Rationale |

| COOH | ~12 (broad singlet) | ~175-180 | Characteristic chemical shift for carboxylic acids[2]. |

| C1-H | ~3.0-3.5 (multiplet) | ~40-45 | Alpha to carbonyl, deshielded. |

| C2-H ₂, C4-H ₂ | ~2.0-2.8 (multiplets) | ~25-35 | Ring protons adjacent to substituted carbons. |

| C3-H | ~4.0-4.5 (multiplet) | ~55-65 | Alpha to chlorine, highly deshielded. |

-

¹H NMR Interpretation: The spectrum will likely be complex in the aliphatic region (2.0-4.5 ppm) due to overlapping multiplets. 2D NMR techniques such as COSY and HSQC would be invaluable in definitively assigning the proton and carbon signals. The stereochemistry (cis/trans) will influence the coupling constants between the ring protons.

-

¹³C NMR Interpretation: The spectrum will show five distinct signals. The carbonyl carbon will be the most downfield. The C3 carbon, bonded to the electronegative chlorine, will be significantly shifted downfield compared to the C2 and C4 carbons.

Infrared (IR) Spectroscopy

IR spectroscopy is an excellent technique for identifying the functional groups present in a molecule.

Theoretical Principles

The bonds within a molecule vibrate at specific frequencies. When infrared radiation is passed through a sample, the bonds absorb energy at their characteristic frequencies, resulting in an IR spectrum. The key functional groups in this compound, the carboxylic acid and the C-Cl bond, have very distinct absorption bands. Carboxylic acids typically exist as hydrogen-bonded dimers, which has a significant effect on the O-H stretching vibration[5].

Experimental Protocol: IR Analysis

-

Sample Preparation: For a liquid sample, a neat spectrum can be obtained by placing a drop of the compound between two salt plates (e.g., NaCl or KBr). For a solid, a KBr pellet can be prepared by grinding a small amount of the sample with KBr powder and pressing it into a disk. Alternatively, Attenuated Total Reflectance (ATR) IR spectroscopy can be used, which requires minimal sample preparation[6].

-

Data Acquisition: The sample is placed in the IR spectrometer, and the spectrum is recorded, typically over the range of 4000-400 cm⁻¹. A background spectrum is usually run first to subtract any atmospheric absorptions.

Caption: Workflow for ATR-IR Data Acquisition.

Predicted Spectral Data and Interpretation

The IR spectrum of this compound is expected to show the following characteristic absorption bands.

Table 2: Predicted IR Absorption Bands

| Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Intensity |

| O-H stretch (carboxylic acid dimer) | 2500-3300 | Broad, Strong |

| C-H stretch (sp³) | ~2900-3000 | Medium-Strong |

| C=O stretch (carboxylic acid) | 1700-1725 | Strong, Sharp |

| C-O stretch | 1210-1320 | Medium |

| O-H bend | 1395-1440 | Medium |

| C-Cl stretch | 600-800 | Medium-Strong |

-

Interpretation: The most prominent feature will be the very broad O-H stretching band from 2500-3300 cm⁻¹, which is characteristic of a hydrogen-bonded carboxylic acid[2][5][7][8]. Superimposed on this broad band will be the sharper C-H stretching absorptions[7]. A strong, sharp peak around 1710 cm⁻¹ will confirm the presence of the carbonyl group[2][7]. The presence of the C-Cl bond will be indicated by a medium to strong absorption in the fingerprint region (600-800 cm⁻¹).

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and elemental composition of a molecule, as well as structural information based on its fragmentation pattern.

Theoretical Principles

In electron ionization (EI) mass spectrometry, the molecule is bombarded with high-energy electrons, which ejects an electron from the molecule to form a molecular ion (M⁺•)[9]. The molecular ion is often unstable and fragments into smaller, charged species. The mass-to-charge ratio (m/z) of these ions is detected. The presence of chlorine is readily identifiable due to its isotopic distribution (³⁵Cl and ³⁷Cl in an approximately 3:1 ratio), which will result in an M+2 peak with about one-third the intensity of the molecular ion peak[10].

Experimental Protocol: MS Analysis

-

Sample Introduction: The sample can be introduced into the mass spectrometer via direct infusion or through a gas chromatograph (GC-MS) or liquid chromatograph (LC-MS)[11][12]. For a relatively volatile compound like this compound, GC-MS is a suitable technique.

-

Ionization: Electron ionization (EI) is a common method for small molecules.

-

Mass Analysis: The ions are separated based on their m/z ratio by a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).

-

Detection: The detector records the abundance of each ion at a specific m/z value.

Sources

- 1. Organic Syntheses Procedure [orgsyn.org]

- 2. 20.8 Spectroscopy of Carboxylic Acids and Nitriles - Organic Chemistry | OpenStax [openstax.org]

- 3. Cyclobutanecarboxylic acid(3721-95-7) 13C NMR spectrum [chemicalbook.com]

- 4. Cyclobutanecarboxylic acid(3721-95-7) 1H NMR [m.chemicalbook.com]

- 5. orgchemboulder.com [orgchemboulder.com]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Video: IR and UV–Vis Spectroscopy of Carboxylic Acids [jove.com]

- 8. echemi.com [echemi.com]

- 9. chemguide.co.uk [chemguide.co.uk]

- 10. chemistry.miamioh.edu [chemistry.miamioh.edu]

- 11. lcms.cz [lcms.cz]

- 12. New sensitive LC-MS/MS method for the simultaneous determination of 13 phenolic and carboxylic acid pesticide biomarkers in human urine, including dicamba - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Molecular Structure and Conformation of 3-Chlorocyclobutanecarboxylic Acid

Abstract

This technical guide provides a comprehensive analysis of the molecular structure and conformational landscape of 3-chlorocyclobutanecarboxylic acid. As a key building block in medicinal chemistry and materials science, a thorough understanding of its stereochemistry and conformational preferences is paramount for rational drug design and the development of novel materials. This document delves into the fundamental principles governing the puckered nature of the cyclobutane ring, the stereoisomerism of this compound, and the experimental and computational methodologies employed to elucidate its three-dimensional structure. While specific experimental data for this exact molecule is limited in publicly accessible literature, this guide synthesizes information from analogous 1,3-disubstituted cyclobutane systems to provide a robust predictive framework for its conformational behavior.

Introduction: The Significance of the Cyclobutane Motif

The cyclobutane ring, a four-membered carbocycle, is a prevalent structural motif in a wide array of biologically active molecules and functional materials. Its inherent ring strain and non-planar, puckered conformation impart unique stereochemical and electronic properties that can be exploited to modulate molecular shape, rigidity, and vectoral presentation of functional groups. In the context of drug development, the cyclobutane scaffold serves as a versatile bioisostere for various functional groups, influencing pharmacokinetic and pharmacodynamic properties. This compound, with its two stereogenic centers and the presence of both an electron-withdrawing chloro group and a hydrogen-bonding carboxylic acid moiety, presents a fascinating case study in conformational analysis.

Fundamentals of Cyclobutane Conformation

Unlike the planar representation often depicted in two-dimensional drawings, the cyclobutane ring is not flat. A planar conformation would necessitate C-C-C bond angles of 90°, leading to significant angle strain, and would also result in eclipsing interactions between all adjacent hydrogen atoms, causing substantial torsional strain. To alleviate this torsional strain, the cyclobutane ring adopts a puckered or "butterfly" conformation.[1] This puckering is characterized by one carbon atom being out of the plane of the other three, with a defined puckering angle. This dynamic process of ring-puckering leads to two primary, non-planar conformations that are in rapid equilibrium at room temperature. The energy barrier for this ring inversion is relatively low, typically in the range of 1.5 to 2.0 kcal/mol.

In a puckered cyclobutane ring, substituents can occupy two distinct positions: axial (projecting perpendicular to the approximate plane of the ring) and equatorial (projecting outwards from the ring). Generally, due to reduced steric hindrance, substituents preferentially occupy the equatorial position.

Stereoisomerism in this compound

This compound possesses two stereocenters at the C1 and C3 positions. This gives rise to two geometric isomers: cis and trans.

-

Cis-3-chlorocyclobutanecarboxylic acid: The chloro and carboxylic acid groups are on the same side of the cyclobutane ring.

-

Trans-3-chlorocyclobutanecarboxylic acid: The chloro and carboxylic acid groups are on opposite sides of the ring.

Each of these geometric isomers can exist as a pair of enantiomers (R,R and S,S for trans; R,S and S,R for cis). The synthesis of this compound, for instance, via the free radical chlorination of 1,1-cyclobutanedicarboxylic acid followed by decarboxylation, typically yields a mixture of the cis and trans isomers.[2] The separation of these isomers can be achieved by techniques such as gas chromatography.[2]

Conformational Analysis of cis and trans Isomers

The conformational preference of the chloro and carboxylic acid groups in both the cis and trans isomers is dictated by a balance of steric and electronic effects.

Trans-3-Chlorocyclobutanecarboxylic Acid

The trans isomer can exist in two principal puckered conformations: one with both substituents in equatorial positions (diequatorial) and one with both in axial positions (diaxial).

Caption: Conformational equilibrium of trans-3-chlorocyclobutanecarboxylic acid.

Based on extensive studies of 1,3-disubstituted cyclobutanes, the diequatorial conformer is significantly more stable than the diaxial conformer. This preference is primarily due to the avoidance of severe 1,3-diaxial steric interactions that would occur between the two substituents in the diaxial conformation.

Cis-3-Chlorocyclobutanecarboxylic Acid

For the cis isomer, each puckered conformation will have one substituent in an axial position and the other in an equatorial position (axial-equatorial). Ring inversion converts one axial-equatorial conformer into another energetically equivalent axial-equatorial conformer.

Caption: Conformational equilibrium of cis-3-chlorocyclobutanecarboxylic acid.

In this case, the relative energetic preference will depend on the A-values (a measure of the steric bulk) of the chloro and carboxylic acid groups. Generally, the conformer where the bulkier group occupies the equatorial position is favored. However, intramolecular interactions, such as hydrogen bonding between the carboxylic acid and the chloro group, could potentially influence the conformational equilibrium.

Experimental and Computational Methodologies for Conformational Analysis

A synergistic approach combining experimental techniques and computational modeling is essential for a detailed understanding of the conformational landscape of this compound.

Experimental Protocols

Nuclear Magnetic Resonance (NMR) Spectroscopy:

1H NMR spectroscopy is a powerful tool for conformational analysis. The magnitude of the vicinal coupling constants (3JHH) between protons on adjacent carbons is dependent on the dihedral angle between them, as described by the Karplus equation. By analyzing the coupling constants of the ring protons, it is possible to deduce the preferred conformation.

Experimental Protocol: 1H NMR Analysis

-

Sample Preparation: Dissolve a precisely weighed sample of the purified cis or trans isomer of this compound in a suitable deuterated solvent (e.g., CDCl3, Acetone-d6) to a concentration of approximately 10-20 mg/mL.

-

Data Acquisition: Acquire the 1H NMR spectrum on a high-field NMR spectrometer (≥400 MHz) at a constant temperature.

-

Spectral Analysis:

-

Assign all proton resonances using 2D NMR techniques such as COSY and HSQC if necessary.

-

Accurately measure the coupling constants for all ring protons.

-

Compare the observed coupling constants with theoretical values for different puckered conformations to determine the predominant conformer.

-

X-ray Crystallography:

Single-crystal X-ray diffraction provides the most definitive information about the solid-state conformation of a molecule.

Experimental Protocol: Single-Crystal X-ray Diffraction

-

Crystal Growth: Grow single crystals of the cis and trans isomers suitable for X-ray diffraction. This can be achieved by slow evaporation of a saturated solution in an appropriate solvent system.

-

Data Collection: Mount a suitable crystal on a goniometer and collect diffraction data using a single-crystal X-ray diffractometer.

-

Structure Solution and Refinement: Solve the crystal structure using direct methods and refine the atomic positions and thermal parameters to obtain a detailed three-dimensional model of the molecule. This will provide precise bond lengths, bond angles, and dihedral angles.

Computational Modeling

In the absence of extensive experimental data, computational chemistry provides a powerful means to predict the conformational preferences of this compound.

Computational Protocol: Conformational Search and Energy Calculations

-

Structure Building: Build the initial 3D structures of the possible conformers of cis and trans-3-chlorocyclobutanecarboxylic acid.

-

Conformational Search: Perform a systematic or stochastic conformational search to identify all low-energy conformers.

-

Geometry Optimization and Energy Calculation: Optimize the geometry of each identified conformer using quantum mechanical methods, such as Density Functional Theory (DFT) with an appropriate basis set (e.g., B3LYP/6-31G(d)).

-

Analysis: Analyze the relative energies of the optimized conformers to determine the most stable structures and the equilibrium populations. Calculate key geometric parameters such as dihedral angles and puckering amplitudes.

Data Presentation and Interpretation

Table 1: Predicted Relative Energies and Puckering Angles for Conformers of trans-3-Chlorocyclobutanecarboxylic Acid

| Conformer | Substituent Positions | Relative Energy (kcal/mol) | Puckering Angle (°) |

| I | Diequatorial (e,e) | 0.00 | ~25-30 |

| II | Diaxial (a,a) | > 2.0 | ~20-25 |

Table 2: Predicted 1H NMR Coupling Constants (Hz) for a Representative Puckered Conformer of a trans-1,3-Disubstituted Cyclobutane

| Coupling | Dihedral Angle (°) | Predicted 3JHH (Hz) |

| J1,2-cis | ~30 | ~7-9 |

| J1,2-trans | ~150 | ~9-12 |

| J2,3-cis | ~30 | ~7-9 |

| J2,3-trans | ~150 | ~9-12 |

Logical Workflow for Conformational Analysis

The following diagram illustrates a logical workflow for the comprehensive conformational analysis of this compound.

Caption: Workflow for the conformational analysis of this compound.

Conclusion and Future Perspectives

This technical guide has outlined the key principles and methodologies for understanding the molecular structure and conformation of this compound. The puckered nature of the cyclobutane ring, coupled with the stereochemical relationship of the chloro and carboxylic acid substituents, gives rise to a complex conformational landscape. For the trans isomer, a strong preference for the diequatorial conformation is predicted to minimize steric interactions. The conformational equilibrium of the cis isomer is expected to be more nuanced, potentially influenced by a combination of steric and intramolecular forces.

Future research should focus on obtaining precise experimental data for both the cis and trans isomers of this compound through high-resolution NMR spectroscopy and single-crystal X-ray diffraction. These experimental findings, in conjunction with high-level computational studies, will provide a definitive understanding of its conformational preferences. Such knowledge is invaluable for the rational design of novel pharmaceuticals and advanced materials that incorporate this important structural motif.

References

-

Lampman, G. M.; Aumiller, J. C. This compound. Org. Synth.1971 , 51, 109. [Link]

-

Eliel, E. L.; Wilen, S. H.; Mander, L. N. Stereochemistry of Organic Compounds. John Wiley & Sons, 1994. [Link]

Sources

history of 3-chlorocyclobutanecarboxylic acid synthesis

An In-depth Technical Guide to the Historical and Modern Synthesis of 3-Chlorocyclobutanecarboxylic Acid

Authored by: Gemini, Senior Application Scientist

Abstract

This compound is a pivotal building block in contemporary medicinal chemistry and materials science. Its rigid, three-dimensional scaffold and dual functional handles—a carboxylic acid and a reactive chlorine atom—offer a unique platform for developing novel therapeutics and advanced materials. The cyclobutane motif can serve as a bioisosteric replacement for other chemical groups, enhancing the pharmacokinetic profiles of drug candidates.[1][2] This guide provides a comprehensive exploration of the synthetic history of this compound, tracing its evolution from early, often arduous methods to the efficient and elegant strategies employed today. We will delve into the mechanistic underpinnings of key transformations, provide detailed experimental protocols, and discuss the rationale behind the development of these synthetic routes, offering field-proven insights for researchers, scientists, and professionals in drug development.

Introduction: The Strategic Value of the Cyclobutane Core

The cyclobutane ring, once considered a synthetic curiosity due to its inherent ring strain of approximately 26 kcal/mol, is now a highly sought-after structural motif in drug design.[3] Its unique, puckered three-dimensional geometry provides a rigid scaffold that can orient pharmacophoric elements in a precise spatial arrangement, often leading to enhanced binding affinity and selectivity for biological targets.[2] Furthermore, the cyclobutane unit is increasingly utilized as a bioisostere for common functional groups like gem-dimethyl groups, alkynes, and even aromatic rings. This substitution can favorably modulate a molecule's physicochemical properties, such as metabolic stability and membrane permeability, which are critical for the development of effective pharmaceuticals.[1][4]

This compound, in particular, stands out as a versatile intermediate.[1] The carboxylic acid moiety provides a convenient handle for amide bond formation, esterification, or reduction, while the chlorine atom can be displaced via nucleophilic substitution, enabling the introduction of diverse functionalities.[1] This dual reactivity makes it an invaluable precursor for constructing complex molecular architectures. This guide will navigate the historical landscape of its synthesis, from foundational methods to modern, stereoselective innovations.

Early Pathways: The Emergence of a Foundational Method

The synthesis of substituted cyclobutanes was historically challenging. Early attempts were often multi-step, low-yielding, and not amenable to large-scale production.[5][6] A significant breakthrough in the practical synthesis of this compound came with the application of free-radical chemistry.

The Lampman-Aumiller Synthesis: Free-Radical Chlorination

A robust and high-yield, one-step method for preparing this compound was established based on the free-radical chlorination of 1,1-cyclobutanedicarboxylic acid.[1][5] This procedure, detailed in Organic Syntheses, remains a cornerstone for accessing this compound.[5]

The core of this transformation is the reaction of 1,1-cyclobutanedicarboxylic acid with sulfuryl chloride (SO₂Cl₂) in the presence of a radical initiator, such as benzoyl peroxide. The reaction proceeds through a free-radical chain mechanism. While the free-radical chlorination of many aliphatic carboxylic acids often yields a mixture of positional isomers, the cyclobutane ring exhibits remarkable selectivity, with the attack favoring the C3 position.[5] The initial chlorination is followed by thermal decarboxylation at high temperatures (190–210°C) to yield the final product as a mixture of cis and trans isomers.[5]

Causality Behind Experimental Choices:

-

Starting Material: 1,1-Cyclobutanedicarboxylic acid is an ideal precursor. It is readily prepared from the condensation of diethyl malonate with trimethylene bromide followed by hydrolysis and is commercially available.[5][7] The gem-dicarboxylic acid structure facilitates the final decarboxylation step.

-

Reagent Selection: Sulfuryl chloride is an effective source of chlorine radicals upon initiation. Benzoyl peroxide is a standard thermal initiator that decomposes at the reaction's reflux temperature to generate the necessary radicals to start the chain reaction.

-

Solvent: Benzene was historically used to maintain the reaction at a suitable reflux temperature and to facilitate the removal of water as an azeotrope, ensuring anhydrous conditions.[5] Modern protocols would substitute benzene with a safer solvent like chlorobenzene or carbon tetrachloride, with appropriate safety precautions.

-

Decarboxylation: The high-temperature decarboxylation step is crucial. Heating the chlorinated diacid intermediate drives off carbon dioxide, leading to the desired monosubstituted carboxylic acid.[5][8]